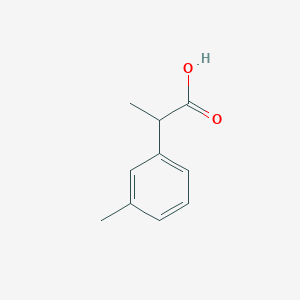
Ácido 2-(m-tolilo)propanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(m-Tolyl)propanoic acid derivatives involves several chemical reactions, including the condensation of aldehydes with alpha-alanine in refluxing ethanol. This process leads to the formation of compounds that are further analyzed for their structure and properties. For example, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde and alpha-alanine, showcasing the versatility of propanoic acid derivatives in synthesis (Ruan et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(m-Tolyl)propanoic acid derivatives is characterized using various spectroscopic methods. The structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, was determined by X-ray single crystal diffraction analysis, indicating the importance of structural verification in understanding the chemical behavior of these compounds (Chen et al., 2016).
Chemical Reactions and Properties
2-(m-Tolyl)propanoic acid undergoes various chemical reactions, highlighting its reactivity. The cationic polymerization of glycidol, for example, showcases the polymerization capabilities of propanoic acid derivatives, leading to polymers with specific structural characteristics (Dworak et al., 1995). Additionally, indirect ortho functionalization of substituted toluenes has been achieved through ortho olefination, demonstrating the compound's versatility in organic synthesis (Cai et al., 2007).
Physical Properties Analysis
The physical properties of 2-(m-Tolyl)propanoic acid derivatives, such as their phase behavior, solubility, and thermal stability, are crucial for their application in various fields. The synthesis and characterization of carbon-based acid catalysts for the dehydration of 2-propanol highlight the importance of understanding these physical properties for catalytic applications (Bedia et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, catalytic activity, and chemical stability, define the utility of 2-(m-Tolyl)propanoic acid derivatives in chemical syntheses and industrial applications. Research into the transfer hydrogenation of ketones and aldehydes in water with glycerol as a hydrogen donor explores these chemical properties, offering insights into the compound's behavior in catalytic processes (Prakash et al., 2014).
Aplicaciones Científicas De Investigación
Producción biológica del ácido propiónico
El ácido propiónico y sus derivados se consideran aditivos alimentarios “generalmente reconocidos como seguros” y generalmente se utilizan como agente antimicrobiano e antiinflamatorio, herbicida y saborizante artificial en diversas aplicaciones industriales . Se produce a través de vías biológicas utilizando Propionibacterium y algunas bacterias anaeróbicas .
Agente antimicrobiano
El ácido propiónico y sus sales se han utilizado como aditivos alimentarios para controlar la contaminación de alimentos por microorganismos como Salmonella spp., Escherichia coli O157:H7 y Listeria monocytogenes durante la pre y poscosecha de productos alimenticios .
Agente antiinflamatorio
El ácido propiónico se usa ampliamente como agente antiinflamatorio . Esto lo convierte en un componente clave en el tratamiento de diversas enfermedades inflamatorias.
Herbicida
El ácido propiónico también se utiliza como herbicida . Esta aplicación es particularmente importante en la industria agrícola, donde el control del crecimiento de plantas no deseadas es crucial.
Conservante de alimentos
El ácido propiónico se utiliza como conservante de alimentos . Ayuda a extender la vida útil de los productos alimenticios, reduciendo así el desperdicio y mejorando la seguridad alimentaria.
Saborizante artificial
El ácido propiónico se utiliza como saborizante artificial . Se puede utilizar para mejorar el sabor de varios productos alimenticios.
Síntesis de fármacos antiinflamatorios
Los ácidos 2-aril propiónicos, como el ibuprofeno, ketoprofeno, naproxeno y flurbiprofeno, pertenecen a una clase importante de fármacos antiinflamatorios no esteroideos (AINE) que se utilizan ampliamente en el tratamiento de enfermedades inflamatorias y para el alivio del dolor . Se desarrolló un procedimiento flexible de dos pasos y una sola olla para sintetizar ácidos 2-aril propiónicos, incluidos los fármacos antiinflamatorios naproxeno y flurbiprofeno .
Comensalismo en la producción de ácido propiónico
El cultivo de bacterias productoras de ácido propiónico (PAB) en presencia de bacterias del ácido láctico (LAB) es una aplicación típica para la producción de ácido propiónico basada en un fuerte comensalismo .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)

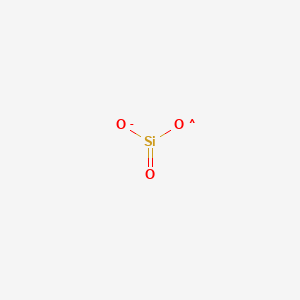

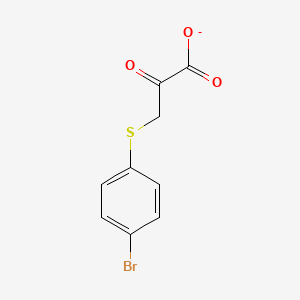
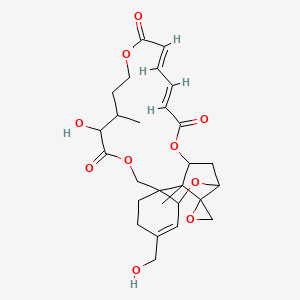


![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
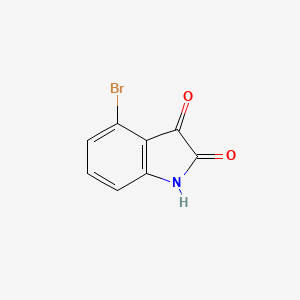
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)